

synthesis of novel agrochemicals using 1-Chloro-2-iodotetrafluoroethane

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Compound of Interest

Compound Name: 1-Chloro-2-iodotetrafluoroethane

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An Application Guide to the Synthesis of Novel Agrochemicals Using **1-Chloro-2-iodotetrafluoroethane**

Abstract

The strategic incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] **1-Chloro-2-iodotetrafluoroethane** (CF₂ClCF₂I) has emerged as a versatile and powerful building block for introducing the 2-chloro-1,1,2,2-tetrafluoroethyl group, a substructure of significant interest in the development of next-generation pesticides, herbicides, and fungicides.[4][5] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the key synthetic transformations involving this reagent. We delve into the causality behind experimental choices for free-radical additions and metal-catalyzed cross-coupling reactions, providing detailed, field-tested protocols and workflows to empower the synthesis of novel agrochemical candidates.

Reagent Profile: 1-Chloro-2-iodotetrafluoroethane

A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use in any synthetic campaign.

Physicochemical Properties

The unique reactivity of **1-Chloro-2-iodotetrafluoroethane** stems from the differential lability of its carbon-halogen bonds. The Carbon-Iodine bond is significantly weaker than the Carbon-Chlorine and Carbon-Fluorine bonds, making it the primary site for synthetic transformations.

Property	Value	Source
CAS Number	421-78-3	[6][7]
Molecular Formula	C ₂ ClF ₄ I	[6]
Molecular Weight	262.37 g/mol	[6]
Boiling Point	~77-78 °C	[8]
Density	~2.1 g/cm ³	Cheméo
Appearance	Colorless liquid	N/A

Safety & Handling: A Non-Negotiable Priority

Hazard Statement: **1-Chloro-2-iodotetrafluoroethane** is classified as toxic if swallowed, in contact with skin, or if inhaled.[6][9] It requires careful handling in a well-ventilated chemical fume hood at all times.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9]
- Handling: Avoid breathing vapors or mist.[9] Prevent contact with skin and eyes. All transfers and reactions should be conducted in a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[10]

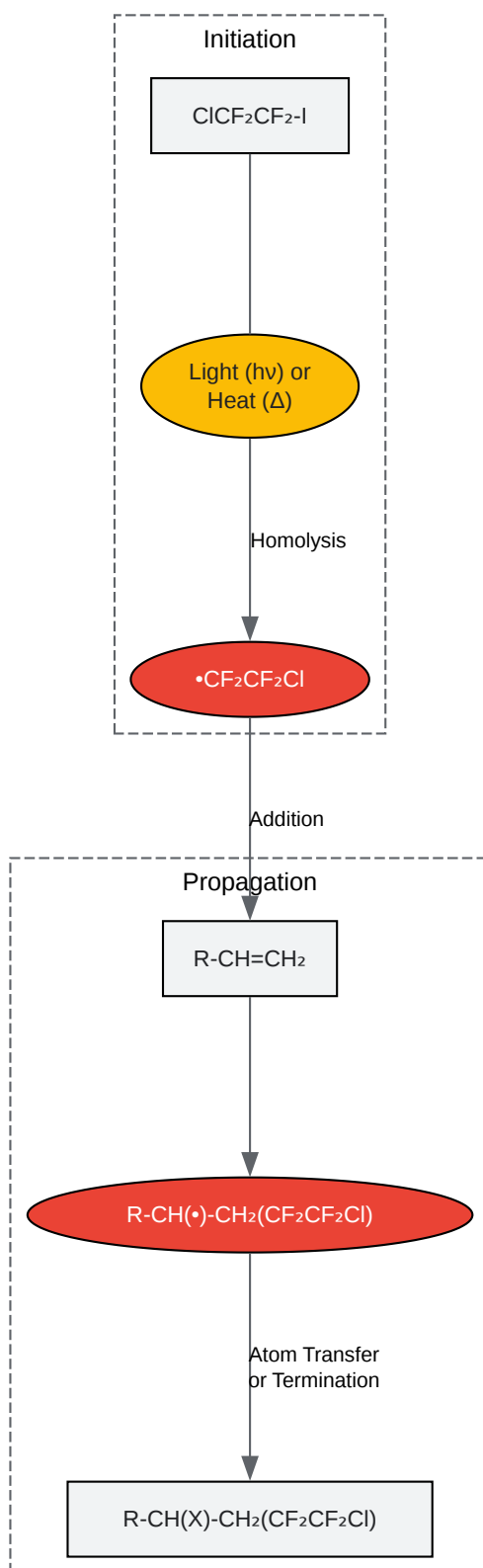
Core Synthetic Strategies & Mechanistic Insights

The C-I bond is the linchpin of this reagent's utility, enabling two primary classes of synthetic transformations: free-radical additions and metal-catalyzed cross-couplings.

Free-Radical Addition to Unsaturated Systems

The homolytic cleavage of the weak C-I bond generates the electrophilic 2-chloro-1,1,2,2-tetrafluoroethyl radical ($\bullet\text{CF}_2\text{CF}_2\text{Cl}$). This pathway is highly effective for the fluoroalkylation of alkenes and alkynes.^[11] Modern methodologies, particularly visible-light photoredox catalysis, have made this transformation exceptionally mild and efficient, tolerating a wide range of functional groups.^{[12][13][14]}

Causality of the Reaction: The reaction is initiated by generating the radical from the C-I bond, which is weaker than C-Br, C-Cl, and C-F bonds. In photoredox catalysis, a photoexcited catalyst facilitates a single-electron transfer (SET) to the reagent, causing the C-I bond to fragment.^[14] The resulting radical adds to the π -system of an alkene or alkyne in an anti-Markovnikov fashion, where the radical adds to the less substituted carbon to produce the more stable radical intermediate.^{[11][15]} This intermediate then propagates the chain or is terminated to yield the final product.



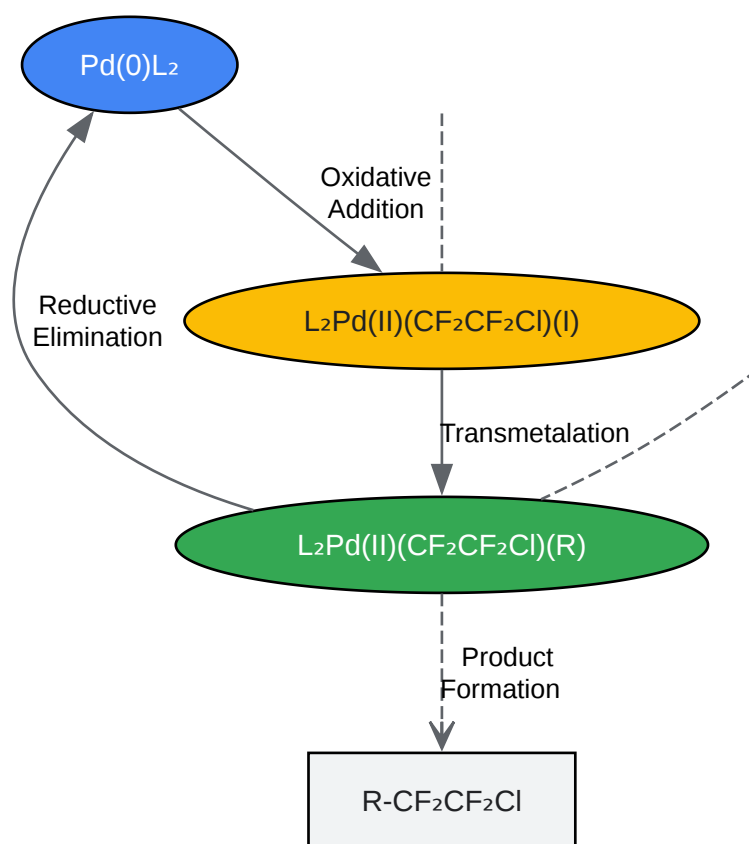
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Caption: General workflow for free-radical addition.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp³)-I bond of **1-Chloro-2-iodotetrafluoroethane** readily participates in palladium-catalyzed cross-coupling reactions, serving as a robust method for forming new carbon-carbon or carbon-heteroatom bonds.[16][17] This strategy is invaluable for constructing complex molecular architectures common in agrochemicals.

Causality of the Reaction: The catalytic cycle is initiated by the oxidative addition of the C-I bond to a low-valent palladium(0) complex, forming a Pd(II) intermediate.[18] This step is highly selective for the C-I bond due to its lower bond dissociation energy compared to other C-X bonds in the molecule. The subsequent steps of transmetalation (with an organometallic partner like a boronic acid in Suzuki coupling) and reductive elimination forge the new bond and regenerate the Pd(0) catalyst.[18] The choice of ligand on the palladium catalyst is critical; electron-rich and bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps, improving overall efficiency.[18]



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Caption: Simplified catalytic cycle for Suzuki cross-coupling.

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and desired scale. All manipulations should be performed in a chemical fume hood.

Protocol 1: Visible-Light Photoredox-Catalyzed Addition to an Alkene

This protocol describes the addition of the 2-chloro-1,1,2,2-tetrafluoroethyl radical to 4-methoxystyrene, a model electron-rich alkene.

Objective: To synthesize 1-(2-chloro-1,1,2,2-tetrafluoroethyl)-2-(4-methoxyphenyl)ethane.

Materials & Reagents:

- **1-Chloro-2-iodotetrafluoroethane** (1.5 mmol, 394 mg)
- 4-Methoxystyrene (1.0 mmol, 134 mg)
- fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) (0.01 mmol, 6.5 mg)
- N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 μ L)
- Anhydrous Acetonitrile (MeCN) (5 mL)
- Schlenk flask or reaction vial with stir bar
- Blue LED light source (450 nm)

Procedure:

- To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-methoxystyrene (1.0 mmol), fac-Ir(ppy)₃ (0.01 mmol), and a magnetic stir bar.
- Add anhydrous acetonitrile (5 mL) via syringe to dissolve the solids.

- Add **1-Chloro-2-iodotetrafluoroethane** (1.5 mmol) followed by DIPEA (2.0 mmol) to the stirring solution.
- Seal the flask and position it approximately 5-10 cm from the blue LED light source. A small fan may be used to maintain room temperature.
- Irradiate the reaction mixture with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, quench the reaction by opening it to the air and dilute with ethyl acetate (20 mL).
- Wash the organic layer with saturated aq. NH_4Cl (2 x 15 mL) and brine (1 x 15 mL).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Self-Validation & Expected Results:

- Yield: Typically 70-90%.
- Characterization: The product can be characterized by ^1H NMR, ^{19}F NMR, ^{13}C NMR, and HRMS.
 - ^{19}F NMR will show two characteristic triplets corresponding to the two non-equivalent - CF_2 - groups.
 - HRMS (ESI): Calculated for $\text{C}_{11}\text{H}_{12}\text{ClF}_4\text{O}$ $[\text{M}+\text{H}]^+$, found value should be within ± 5 ppm.

Protocol 2: Palladium-Catalyzed Suzuki Coupling with an Arylboronic Acid

This protocol details the coupling of **1-Chloro-2-iodotetrafluoroethane** with 4-methylphenylboronic acid to form a $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^3)$ bond.

Objective: To synthesize 1-(2-chloro-1,1,2,2-tetrafluoroethyl)-4-methylbenzene.

Materials & Reagents:

- **1-Chloro-2-iodotetrafluoroethane** (1.0 mmol, 262 mg)
- 4-Methylphenylboronic acid (1.2 mmol, 163 mg)
- Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 mmol, 58 mg)
- Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
- Toluene (4 mL)
- Water (1 mL)
- Schlenk flask or sealed reaction tube with stir bar

Procedure:

- To a Schlenk flask, add 4-methylphenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and a magnetic stir bar.
- Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
- Add toluene (4 mL) and water (1 mL) via syringe.
- Add **1-Chloro-2-iodotetrafluoroethane** (1.0 mmol) to the mixture via syringe.
- Seal the flask tightly and place it in a preheated oil bath at 90 °C.
- Stir the reaction mixture vigorously for 8-16 hours. Monitor the reaction progress by GC-MS analysis of small aliquots.
- After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
- Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (typically using hexanes) to afford the target compound.

Self-Validation & Expected Results:

- Yield: Typically 65-85%.
- Characterization:
 - ^1H NMR will show signals for the aromatic protons of the tolyl group and the methyl singlet.
 - ^{19}F NMR will confirm the presence of the $-\text{CF}_2\text{CF}_2\text{Cl}$ moiety with two distinct signals.
 - GC-MS analysis will show a molecular ion peak corresponding to the product mass.

Conclusion

1-Chloro-2-iodotetrafluoroethane is a highly effective reagent for the introduction of the 2-chloro-1,1,2,2-tetrafluoroethyl group into organic molecules. Its predictable reactivity through either radical addition or metal-catalyzed cross-coupling pathways provides chemists with reliable and versatile tools for agrochemical discovery. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to leverage this building block in the design and synthesis of novel, high-performance active ingredients. As with all reactive chemicals, a stringent adherence to safety protocols is essential for successful and safe experimentation.

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